molecular formula C15H14N2O4S B2669714 Methyl 4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)benzoate CAS No. 684232-12-0

Methyl 4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)benzoate

Cat. No. B2669714
CAS RN: 684232-12-0
M. Wt: 318.35
InChI Key: NCAXNUUGOMHYNW-UHFFFAOYSA-N
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Description

“Methyl 4-((5-acetyl-4-methylthiazol-2-yl)carbamoyl)benzoate” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .


Synthesis Analysis

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported in several studies . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR and elemental analysis) .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Physical And Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed using NMR, FTIR and elemental analysis .

Mechanism of Action

The synthesized compounds were tested for biological activities (antioxidant, antibacterial, antifungal and α-glucosidase) . The results were further supported by molecular docking studies .

properties

IUPAC Name

methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-8-12(9(2)18)22-15(16-8)17-13(19)10-4-6-11(7-5-10)14(20)21-3/h4-7H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAXNUUGOMHYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate

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